

Solution-Based Synthesis of Cesium Triiodide (CsI₃) Crystals: Application Notes and Protocols

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Compound of Interest

Compound Name: cesium;triiodide

Cat. No.: B13726960

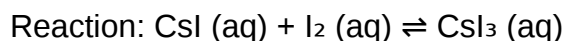
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This document provides a detailed protocol for the synthesis of cesium triiodide (CsI₃) crystals from solution. The method is based on the reaction of cesium iodide (CsI) and elemental iodine (I₂) in a mixed solvent system, followed by controlled crystallization. Cesium triiodide is a member of the polyiodide family and is of interest for applications in materials science and as a precursor in the synthesis of other advanced materials.

I. Overview and Principles

The synthesis of cesium triiodide from solution is a straightforward and cost-effective method for producing crystalline material. The underlying principle involves the formation of the triiodide ion (I₃⁻) through the reaction of iodide ions (I⁻) from CsI with dissolved iodine (I₂).



By carefully controlling the concentration of the reactants and the evaporation rate of the solvent, the solubility limit of cesium triiodide is exceeded, leading to the formation of solid-state crystals. The quality and size of the resulting crystals are highly dependent on the rate of crystallization, with slower growth generally yielding larger and more well-defined crystals.

II. Quantitative Data Summary

The following table summarizes key quantitative data for cesium triiodide crystals synthesized via a solution-based method.

Parameter	Value	Notes and Characterization Method
Chemical Formula	CsI ₃	-
Molar Mass	513.62 g/mol	-
Crystal System	Orthorhombic	Determined by Single-Crystal or Powder X-ray Diffraction (XRD).
Space Group	Pnma	Consistent with reported crystal structures of CsI ₃ at ambient pressure.[1]
Appearance	Dark purple to black, needle-like crystals	Visual inspection.
Representative Yield	75-85%	Based on the limiting reactant (typically I ₂). Yield can be optimized by adjusting reactant concentrations and crystallization conditions.
Representative Crystal Size	1-5 mm in length	Dependent on the rate of solvent evaporation and the volume of the growth solution. Slower evaporation leads to larger crystals.
Band Gap	~1.79 eV	Determined from the Tauc plot of UV-Vis absorption spectroscopy data.
Resistivity	~2.17 x 10 ⁹ Ω·cm	Measured by four-point probe or impedance spectroscopy.

III. Experimental Protocol

This protocol details a representative method for the synthesis of cesium triiodide crystals.

A. Materials and Equipment

- Cesium iodide (CsI), 99.9% or higher purity
- Iodine (I₂), 99.8% or higher purity
- Ethanol (C₂H₅OH), anhydrous
- Deionized water
- Glass beakers or flasks
- Magnetic stirrer and stir bars
- Heating plate (optional)
- Crystallization dish (e.g., a petri dish or a shallow beaker)
- Filter paper
- Spatula and weighing balance
- Fume hood

B. Precursor Solution Preparation

- Prepare the Solvent Mixture: In a glass beaker, prepare a 1:1 (v/v) mixture of anhydrous ethanol and deionized water. For example, mix 50 mL of ethanol with 50 mL of deionized water.
- Dissolve Cesium Iodide: Weigh an equimolar amount of cesium iodide (CsI) to the desired amount of iodine (I₂). For a starting point, a 1:1 molar ratio is recommended. For instance, to react with 2.54 g of I₂ (0.01 mol), use 2.60 g of CsI (0.01 mol).

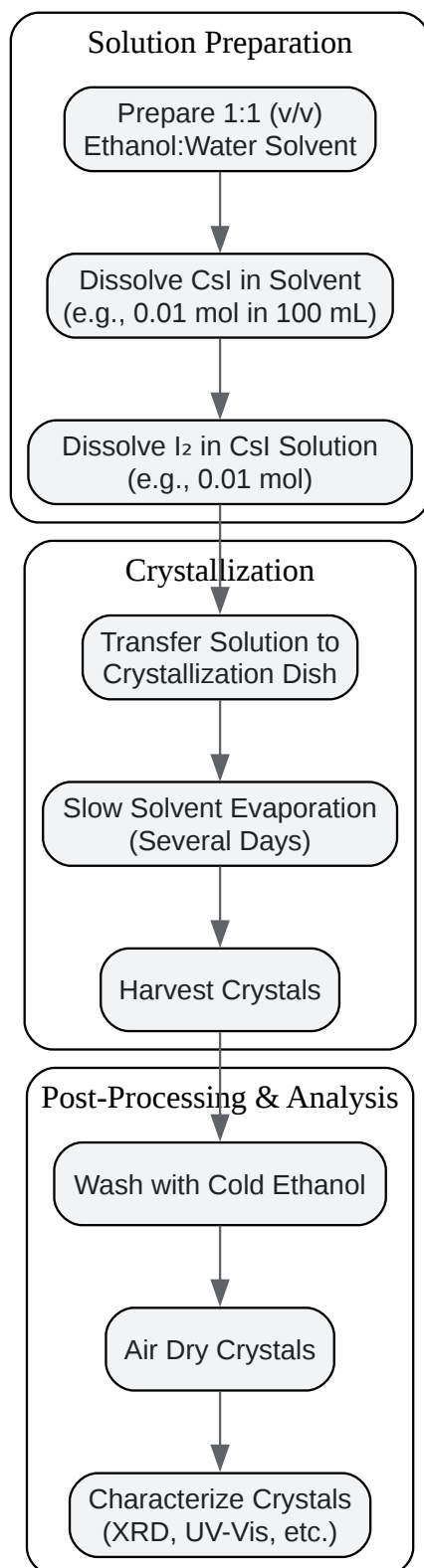
- Add the weighed CsI to the solvent mixture. Stir the solution with a magnetic stirrer until the CsI is completely dissolved. Gentle heating (e.g., to 40-50 °C) can be used to expedite dissolution, but ensure the solution cools to room temperature before proceeding.

C. Reaction and Crystallization

- Dissolve Iodine: In a separate beaker, dissolve the elemental iodine (I_2) in the CsI solution prepared in the previous step. Perform this step in a fume hood as iodine can sublime and is corrosive. Stir the solution until all the iodine has dissolved. The solution should turn a deep reddish-brown, indicating the formation of the triiodide ion.
- Crystallization Setup: Pour the resulting CsI_3 solution into a crystallization dish. The larger the surface area of the solution, the faster the evaporation will be. For slower growth and larger crystals, use a container with a smaller opening.
- Slow Evaporation: Cover the crystallization dish with a watch glass or a lid, leaving a small opening to allow for slow solvent evaporation. Place the dish in a location with minimal disturbance and stable temperature.
- Crystal Growth: Allow the solvent to evaporate over several days to a week. As the solvent evaporates, the concentration of CsI_3 will increase, and crystals will begin to form and grow. Slower evaporation rates are crucial for obtaining high-quality, larger crystals.^[2]
- Harvesting the Crystals: Once a desired amount of crystals has formed, or when the solvent has nearly completely evaporated, carefully decant the remaining solution.
- Washing and Drying: Gently wash the harvested crystals with a small amount of cold ethanol to remove any residual impurities. Be brief with the washing, as the crystals have some solubility in ethanol.
- Dry the crystals by placing them on a filter paper and allowing them to air dry in a fume hood or a desiccator.

IV. Visualizations

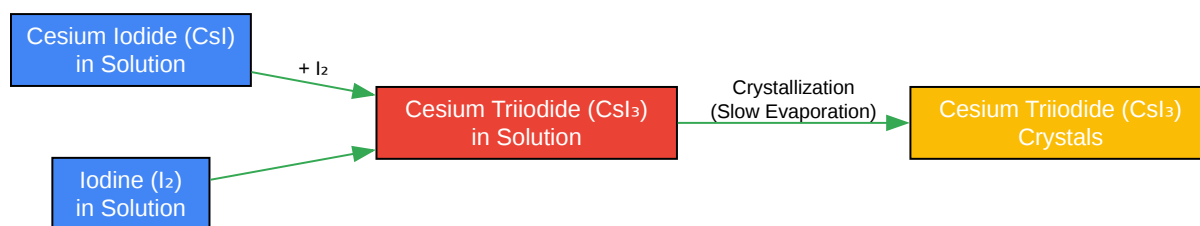
Experimental Workflow



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Caption: Workflow for the solution-based synthesis of CsI_3 crystals.

Logical Relationship of Synthesis



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Caption: Formation of CsI_3 crystals from precursors in solution.

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References

- 1. researchgate.net [researchgate.net]
- 2. Growing Crystals [web.mit.edu]
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